6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11) |
InChI Key |
VCILIDROBWLNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=CC(=C2)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Bromo Site
The carbon-bromine bond at the C-6 position of the pyrrole (B145914) ring is a key functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This site is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted derivatives.
Suzuki-Miyaura Coupling for Aryl and Alkyl Substituent Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. While direct studies on 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one are not extensively detailed, the reactivity of analogous brominated pyrrolopyrimidine and related heterocyclic systems provides significant insights. For instance, the Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated. nih.govrsc.org These reactions typically employ a palladium catalyst, such as XPhosPdG2, in combination with a suitable base to afford the corresponding C-3 arylated products, effectively preventing side reactions like debromination. rsc.org
Similarly, palladium-catalyzed C6 arylation of other pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids has been achieved with high regioselectivity. nih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst also proceeds efficiently, with electron-rich boronic acids generally providing better yields. mdpi.com These examples strongly suggest that this compound would serve as an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and potentially alkyl groups at the C-6 position under optimized palladium catalysis conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good | rsc.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
Heck Coupling Investigations on Related Bromo-Thienopyrimidine Scaffolds
The Heck reaction, involving the palladium-catalyzed coupling of an aryl halide with an alkene, offers another avenue for functionalizing the C-6 position. organic-chemistry.org Studies on the closely related (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine scaffold provide a valuable model for the potential reactivity of this compound. rsc.orgrsc.orgresearchgate.net
Investigations into the Heck coupling of this bromo-thienopyrimidine with various acrylates revealed that the reaction is highly sensitive to the choice of catalyst, solvent, base, and additives. rsc.orgrsc.org Optimal conditions often involve a palladium catalyst in a polar aprotic solvent like DMAc, with a tertiary amine base and the addition of a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (TBAC), which can improve the reaction rate. rsc.orgrsc.org The role of the TBAC additive is thought to involve the chloride anion acting as a supporting ligand to generate the active Pd(0) complex or preventing the formation of palladium black. rsc.orgrsc.org These findings suggest that a similar systematic optimization would be necessary to achieve efficient Heck coupling on the this compound core.
Nucleophilic Substitution Reactions on the Pyrrolo[1,2-c]pyrimidine (B3350400) Core
The pyrrolo[1,2-c]pyrimidine system possesses sites susceptible to nucleophilic attack. While the electron-rich pyrrole ring is generally resistant, the pyrimidine (B1678525) portion is more electrophilic. The presence of a bromine atom can also influence reactivity, sometimes leading to substitution or elimination pathways.
In related pyrimidine systems, such as 5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione, reactions with nucleophiles like sodium methoxide (B1231860) can result in a mixture of products, including those arising from debromination and substitution at the bromomethyl group. scispace.com A proposed mechanism for some of these transformations involves the initial formation of a methoxy-substituted intermediate, which then tautomerizes to a methylene (B1212753) intermediate, followed by a second nucleophilic attack and concurrent elimination of the bromide at the 5-position. scispace.com Amination reactions on related 4-chloropyrrolopyrimidines have also been studied, demonstrating that nucleophilic aromatic substitution can occur on the pyrimidine ring, a reaction that can be promoted by acidic conditions in aqueous media. nih.gov These examples indicate that nucleophilic reactions on this compound could potentially occur at the pyrimidine ring or involve the bromo substituent, depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Aromatic Substitution and Halogen Migration Phenomena
The pyrrole ring of the pyrrolo[1,2-c]pyrimidine scaffold is electron-rich and thus susceptible to electrophilic aromatic substitution. Studies on the bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine using N-bromosuccinimide (NBS) in chloroform (B151607) have shown that substitution occurs at the 5- and 7-positions of the pyrrole ring. rsc.org Depending on the stoichiometry of NBS used, 5-mono-, 7-mono-, and 5,7-dibromo derivatives can be formed, with the dibromo-compound becoming the sole product with increasing amounts of the brominating agent. rsc.org This highlights the high reactivity of the pyrrole moiety towards electrophiles.
Furthermore, functionalization of the pyrrolo[1,2-c]pyrimidine core has revealed a "halogen dance" phenomenon, indicating the potential for halogen migration under certain reaction conditions. researchgate.net This type of rearrangement is a known process in halogenated aromatic and heteroaromatic systems, often proceeding through anionic or radical intermediates. Therefore, reactions involving this compound under basic or radical-initiating conditions could potentially lead to isomeric bromopyrrolopyrimidines.
Electrochemical Behavior and Redox Chemistry of Bromo-Pyrrolo[1,2-c]pyrimidine Systems
The electrochemical properties of pyrrolo[1,2-c]pyrimidine derivatives have been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netresearchgate.net These studies provide a framework for understanding the redox chemistry of the heterocyclic system. The character of the redox processes is influenced by the substituents on the pyrrolo[1,2-c]pyrimidine core. researchgate.net
Investigations on various substituted pyrrolo[1,2-c]pyrimidines have established their redox behavior, allowing for the assessment of the principal oxidation and reduction processes. researchgate.netresearchgate.net The presence of a bromine atom, an electron-withdrawing group, on the pyrrole ring of this compound would be expected to influence its electrochemical potential compared to the unsubstituted parent compound. Generally, electron-withdrawing substituents make oxidation more difficult (shifting the oxidation potential to more positive values) and reduction easier. The electrochemical data, including the determination of diffusion coefficients, can be valuable for applications such as the development of electrochemical sensors or for obtaining modified electrodes through electropolymerization. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
| 3,6-diphenylpyrrolo[1,2-c]pyrimidine |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione |
| 4-chloropyrrolopyrimidines |
| N-bromosuccinimide |
| tetrabutylammonium chloride |
| palladium(II) acetate |
| XPhos Pd G2 |
Advanced Spectroscopic and Structural Characterization of 6 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One and Its Synthetic Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For the pyrrolo[1,2-c]pyrimidine (B3350400) core, ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, allowing for the precise assignment of atoms and confirmation of the heterocyclic structure. rsc.org
In derivatives of the pyrrolo[1,2-c]pyrimidine system, the chemical shifts and coupling constants are highly informative. For instance, in various substituted pyrrolo[1,2-c]pyrimidine carboxylates, ¹H NMR signals for the pyrrolo[1,2-c]pyrimidine skeleton protons, such as H-1, H-4, and H-6, are distinctly observed, with their chemical shifts influenced by the nature of the substituents. researchgate.net For example, the H-1 and H-4 protons often appear as doublets due to coupling. researchgate.net
While specific NMR data for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is not extensively detailed in the available literature, analysis of related structures allows for the prediction of its spectral features. The introduction of a bromine atom at the C6 position is expected to significantly influence the chemical shifts of the neighboring protons and carbons due to its electronegativity and anisotropic effects. The analysis of various pyrrolopyrimidine derivatives by ¹H and ¹³C NMR has been crucial for their structural characterization. researchgate.netnih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolo[1,2-c]pyrimidine Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrrolopyrimidinone Core | Proton signals are influenced by substituent effects. researchgate.net | Amide-like interaction between the ring-junction nitrogen and the carbonyl group is observed. rsc.org |
| Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates | H-1, H-4, and H-6 protons are characteristically observed. researchgate.net | Data not specified. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, typically observed in the range of 1760-1690 cm⁻¹. libretexts.org
The spectrum would also exhibit characteristic absorptions for C-H stretching of the aromatic and pyrrole (B145914) rings (around 3100-3000 cm⁻¹) and C-C in-ring stretching vibrations (1600-1400 cm⁻¹). libretexts.org The presence of the bromine atom would introduce a C-Br stretching vibration, although this typically appears in the fingerprint region at lower wavenumbers and can be difficult to assign definitively. The analysis of various pyrrolo[2,3-d]pyrimidine derivatives has shown characteristic IR bands for N-H, C=O, and other functional groups, aiding in their structural confirmation. rsc.orgmdpi.com
Table 2: Typical Infrared Absorption Frequencies for Pyrrolopyrimidinone Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3418-3350 | mdpi.com |
| C-H Stretch (Aromatic) | 3100-3000 | libretexts.org |
| C=O Stretch (Amide) | 1691-1657 | rsc.org |
Mass Spectrometry Techniques: HRESIMS and ESI-MS for Molecular Formula Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical for determining the exact molecular weight and confirming the molecular formula of a compound. For this compound, these techniques would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info
The bromination of a related compound, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, was successfully monitored using on-line mass spectrometry, which showed the distinct isotopic pattern of the brominated product. ichrom.com HRESIMS provides high accuracy mass measurements, which can be used to confirm the elemental composition of the parent molecule and its fragments. nih.govrsc.org
Table 3: Mass Spectrometry Data for Brominated Pyrrolopyrimidine Derivatives
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | ESI | 372.0711 | 372.0710 | nih.gov |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the photophysical properties of molecules. Pyrrolo[1,2-c]pyrimidine derivatives are known to exhibit interesting fluorescent properties, making them suitable for applications such as organic light-emitting diodes (OLEDs). researchgate.net The absorption and emission maxima are dependent on the specific substituents and the extent of the π-conjugated system. vu.lt
For instance, various pyrrolo[3,2-c] mdpi.comichrom.comnaphthyridin-11(10H)-one derivatives show absorption maxima in the range of 331-392 nm and emission maxima between 421-492 nm. The introduction of a bromine atom, a heavy atom, onto the pyrrolo[1,2-c]pyrimidinone core could potentially influence the photophysical properties, possibly leading to a quenching of fluorescence. nih.gov However, some brominated heterocyclic compounds have been shown to be highly fluorescent. scispace.com
Table 4: Photophysical Data for Related Heterocyclic Systems
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-c] mdpi.comichrom.comnaphthyridin-11(10H)-one derivatives | 331-392 | 421-492 | 0.23-0.34 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not specifically reported, studies on related pyrrolo[1,2-c]pyrimidine derivatives reveal important structural features. researchgate.net
For example, the crystal structure of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine shows a nearly planar pyrrolo[1,2-c]pyrimidine ring system. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net In brominated heterocyclic compounds, C—H⋯Br interactions can also play a role in stabilizing the crystal lattice. scispace.com The planarity and packing of these molecules are crucial for their potential applications in materials science. researchgate.net
Table 5: Crystallographic Data for Representative Pyrrolo[1,2-c]pyrimidine and Related Structures
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine | Not specified | Not specified | C—H⋯O interactions, π–π stacking | researchgate.net |
Voltammetric Methods for Electrochemical Properties: Cyclic, Differential Pulse, and Rotating Disk Electrode Voltammetry
Voltammetric techniques are employed to investigate the electrochemical properties of molecules, providing information on their redox behavior. The electrochemical characterization of pyrrolo[1,2-c]pyrimidine derivatives has been performed using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk electrode (RDE) voltammetry. researchgate.netresearchgate.net
These studies help in understanding the redox processes, which are sensitive to the identity of substituents on the pyrrolo[1,2-c]pyrimidine skeleton. researchgate.net The introduction of a bromine atom is expected to make the compound easier to reduce, a trend observed in other brominated organic molecules. nih.gov The electrochemical data is valuable for assessing the potential of these compounds in applications where electron transfer processes are important. researchgate.net
Table 6: Electrochemical Data for Pyrrolo[1,2-c]pyrimidine Derivatives
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine derivatives (I1 and I2) | CV, DPV, RDE | Characterization of redox processes and determination of diffusion coefficients. | researchgate.netresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine |
| 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde |
| Ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one |
Strategic Utilization of 6 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One As a Synthetic Intermediate
Enabling Access to Diverse Substituted Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffolds
There is no specific information available in the searched literature detailing the use of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one to generate diverse substituted pyrrolo[1,2-c]pyrimidine scaffolds. Although it is chemically plausible that the bromine atom at the C6 position could be functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), no published research explicitly demonstrates these transformations for this specific molecule. The general reactivity of other bromo-substituted pyrrolopyrimidine isomers in such reactions is documented, suggesting potential for this compound, but concrete data is lacking. researchgate.net
Applications in Library Synthesis and Chemical Space Exploration
No studies have been found that report the application of this compound in the context of library synthesis for drug discovery or for the systematic exploration of chemical space. The pyrrolopyrimidine scaffold itself is of interest in medicinal chemistry, but the utility of this specific bromo-substituted building block for creating large, diverse collections of compounds has not been documented.
Emerging Research Avenues in 6 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolopyrimidine derivatives has been an area of active research, with a growing emphasis on developing more efficient and environmentally benign methods. While specific methods for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one are not extensively documented, general strategies for the synthesis of the core pyrrolo[1,2-c]pyrimidine (B3350400) ring system can be adapted and optimized.
Novel synthetic approaches are moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov Green chemistry principles are also being increasingly applied, focusing on the use of eco-friendly solvents like water or bio-based solvents, and the development of catalytic reactions that minimize waste. researchgate.netmdpi.com For the synthesis of nitrogen-containing heterocycles, transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) protocols offer a green route using readily available alcohols as starting materials, producing only water and hydrogen as byproducts. rsc.org
Future research in the synthesis of this compound is likely to focus on the development of one-pot multicomponent reactions. These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. Furthermore, the exploration of novel catalytic systems, including biocatalysis and photocatalysis, could provide new, highly selective, and sustainable routes to this and related compounds.
Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, long reaction times, and generates significant waste | Provides a baseline for comparison with newer methods |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, improved yields, higher purity of products nih.gov | Requires specialized equipment | High potential for rapid and efficient synthesis |
| Green Chemistry Approaches | Environmentally friendly, use of non-toxic solvents and reagents researchgate.netmdpi.com | May require optimization to achieve high yields | High potential for developing sustainable synthetic routes |
| Multicomponent Reactions | High atom economy, operational simplicity, and ability to generate molecular diversity | Can be challenging to optimize for complex structures | High potential for efficient, one-pot synthesis |
| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability | Initial setup costs can be high | Excellent potential for safe and scalable production |
Advanced Understanding of Halogen Effects on Molecular Properties and Reactivity
The presence of a bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core is expected to significantly influence its physicochemical properties and chemical reactivity. Halogen atoms can alter the electronic structure of a molecule through inductive and resonance effects, which in turn affects its reactivity, lipophilicity, and potential biological activity. nih.gov
In aromatic and heterocyclic systems, halogen substituents are known to modulate the electron density of the ring system. rsc.org The bromine atom in this compound is likely to act as a deactivating group for electrophilic aromatic substitution while directing incoming electrophiles to specific positions. Conversely, it provides a reactive site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the introduction of a wide range of functional groups at the 6-position, enabling the synthesis of diverse libraries of derivatives for further investigation.
An interesting area of research is the "halogen dance" reaction, where a halogen atom migrates to a different position on the heterocyclic ring under the influence of a strong base. researchgate.netresearchgate.net Investigating the potential for a halogen dance reaction in this compound could open up synthetic routes to novel, otherwise inaccessible, isomers.
A deeper understanding of how the bromine substituent affects the molecular properties can be gained through computational chemistry. Density Functional Theory (DFT) calculations can be employed to predict the impact of halogenation on the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and reactivity of the molecule. nih.gov This theoretical insight can guide the rational design of new derivatives with desired properties.
Integration with Automated Synthesis and High-Throughput Methodologies
The exploration of the chemical space around this compound can be greatly accelerated by integrating automated synthesis and high-throughput screening (HTS) methodologies. Automated synthesis platforms can rapidly generate libraries of derivatives by performing reactions in parallel, significantly reducing the time and effort required for manual synthesis. researchgate.netnih.gov
Cartridge-based automated synthesis systems offer a user-friendly approach, where pre-packaged reagents and reaction protocols enable the synthesis of a variety of compounds with minimal manual intervention. youtube.com This technology is particularly well-suited for the derivatization of the this compound core through cross-coupling reactions, allowing for the rapid creation of a library of analogs with diverse substituents at the 6-position.
Once a library of compounds has been synthesized, high-throughput screening can be employed to rapidly evaluate their biological activity against a wide range of targets. nih.gov HTS utilizes robotic systems to test thousands of compounds in a short period, generating large datasets that can identify promising lead compounds for drug discovery. rsc.org For instance, derivatives of this compound could be screened for their potential as kinase inhibitors, a class of drugs with significant therapeutic applications in oncology. metall-mater-eng.com
The combination of automated synthesis and high-throughput screening creates a powerful workflow for the discovery of new bioactive molecules. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable data for the optimization of lead compounds.
Q & A
Q. What are the common synthetic routes for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one?
The synthesis typically involves halogenation and cyclization strategies. For example:
- Alkylation followed by bromination : A precursor like 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be brominated using N-bromosuccinimide (NBS) in dry dichloromethane at room temperature, yielding 76% product after purification via silica gel chromatography .
- Direct bromination : Bromine in acetic acid can be added dropwise to a precursor compound under controlled conditions (e.g., 0°C to room temperature), followed by quenching with ice water to precipitate the product .
- Key considerations : Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and monitor reaction progress via TLC. Purification often employs gradient elution with CH₂Cl₂/MeOH mixtures .
Q. How is the structure of this compound characterized?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups in related compounds show distinct singlet peaks at δ ~2.5 ppm in ¹H NMR, while aromatic protons appear downfield (δ 7–8 ppm) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in pyrrolo-pyrimidine derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355 for a brominated analog) .
Advanced Research Questions
Q. How can bromination efficiency be optimized in the synthesis of this compound?
- Reagent selection : Compare NBS vs. molecular bromine. NBS in CH₂Cl₂ (Method B, 76% yield) is milder and avoids over-bromination, while Br₂ in acetic acid (Method A, 88% yield) requires precise stoichiometry to prevent decomposition .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps, whereas CH₂Cl₂ minimizes side reactions in bromination .
- Temperature control : Gradual warming (0°C → room temperature) improves regioselectivity and reduces byproducts .
Q. How can contradictions in spectroscopic data for pyrrolo-pyrimidine derivatives be resolved?
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura coupling. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity with aryl boronic acids.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Q. What strategies are used to evaluate the pharmacological potential of this compound derivatives?
- In vitro assays :
- Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs .
- Toxicity profiling : Use non-cancer cell lines (e.g., HEK293) to assess selectivity. Derivatives with >10-fold selectivity are prioritized for in vivo studies .
- Mechanistic studies : Probe kinase inhibition via Western blotting (e.g., phosphorylation status of ERK/AKT pathways) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
